1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
CAS No.: 898551-15-0
Cat. No.: VC16916651
Molecular Formula: C11H22I2N4
Molecular Weight: 464.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898551-15-0 |
---|---|
Molecular Formula | C11H22I2N4 |
Molecular Weight | 464.13 g/mol |
IUPAC Name | 3-ethyl-1-[(3-ethyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;diiodide |
Standard InChI | InChI=1S/C11H20N4.2HI/c1-3-12-5-7-14(9-12)11-15-8-6-13(4-2)10-15;;/h5-8H,3-4,9-11H2,1-2H3;2*1H |
Standard InChI Key | PZZKZOZSAYCDQL-UHFFFAOYSA-N |
Canonical SMILES | CCN1C[NH+](C=C1)C[NH+]2CN(C=C2)CC.[I-].[I-] |
Introduction
Structural and Electronic Features of 1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) Diiodide
Molecular Architecture
The compound comprises two 3-ethyl-2,3-dihydro-1H-imidazol-1-ium cations connected by a methylene (–CH2–) bridge. Each imidazolium ring is partially hydrogenated at the 2,3-positions, resulting in a non-aromatic, saturated backbone that distinguishes it from traditional imidazolium salts. The ethyl substituents at the 3-position introduce steric hindrance, while the methylene bridge facilitates conformational flexibility. The diiodide counterions balance the positive charges on the imidazolium rings, contributing to ionic lattice stability .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In analogous bis-imidazolium salts, such as 3,3'-(2,2-dimethylpropane-1,3-diyl)bis(1-methyl-1H-imidazol-3-ium) iodide, 1H NMR spectra exhibit distinct signals for alkyl substituents and bridging methylene groups. For instance, methyl groups resonate near δ 3.94 ppm, while methylene bridges appear as singlets around δ 4.25 ppm . In the target compound, the ethyl group’s methyl protons are expected near δ 1.0–1.5 ppm (triplet, J ≈ 7 Hz), with methylene protons adjacent to nitrogen at δ 3.5–4.5 ppm. The imidazolium ring protons typically resonate between δ 7.0–9.0 ppm, though partial saturation may downshift these signals .
13C NMR data for related compounds show quaternary carbons near δ 35–40 ppm (bridging carbons), imidazolium C2 carbons at δ 120–140 ppm, and alkyl carbons at δ 10–25 ppm . For example, the C2 carbon in 1-methylimidazolium salts appears at δ 137 ppm, while benzyl-substituted analogs shift upfield to δ 167 ppm due to increased electron density .
Infrared (IR) Spectroscopy
IR spectra of bis-imidazolium salts often show stretches for C–N bonds (1,550–1,650 cm⁻¹) and alkyl C–H vibrations (2,850–3,000 cm⁻¹). The absence of N–H stretches (3,200–3,500 cm⁻¹) confirms quaternization .
Synthetic Pathways and Optimization
Quaternization of Bis-Imidazole Precursors
The synthesis involves alkylating a bis-imidazole precursor with ethyl iodide. A representative procedure from the literature outlines the following steps:
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Bis-Imidazole Preparation: Reacting imidazole with 1,3-dibromopropane in the presence of a base yields 1,1'-(propane-1,3-diyl)bis(1H-imidazole).
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Quaternization: Treating the bis-imidazole with excess ethyl iodide in acetonitrile under reflux forms the diiodide salt.
Example Protocol:
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Reactants: 1,1'-(Methylene)bis(1H-imidazole) (10 mmol), ethyl iodide (21 mmol, 2.1 eq.), acetonitrile (50 mL).
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Conditions: Reflux at 80°C for 24 hours under inert atmosphere.
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Workup: Precipitation with diethyl ether, filtration, and drying in vacuo yield the product as a hygroscopic solid .
Challenges in Purification
Bis-imidazolium salts often require rigorous drying due to hygroscopicity. Crystallization from acetonitrile/diethyl ether mixtures improves purity, as evidenced by sharp melting points (e.g., 200–202°C for similar compounds) .
Comparative Analysis with Related Compounds
Substituent Effects on Reactivity
The ethyl groups in 1,1'-methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide contrast with methyl or benzyl substituents in analogous salts. Larger alkyl groups increase steric bulk, slowing carbene formation but enhancing metal-ligand stability. For example, benzyl-substituted imidazolium salts exhibit higher thermal stability (decomposition >250°C) compared to methyl analogs .
Electronic Structure Calculations
Density functional theory (DFT) studies on related systems reveal that electron-donating substituents (e.g., ethyl) raise the highest occupied molecular orbital (HOMO) energy, facilitating oxidative addition reactions . Partial saturation of the imidazolium ring may reduce aromatic stabilization, increasing susceptibility to ring-opening reactions.
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